3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride
Description
3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride (CAS: 855778-84-6) is a heterocyclic compound with the molecular formula C₁₄H₁₇ClN₂O and a molecular weight of 264.75 g/mol . It is a quinolinone derivative featuring a piperidine ring at the 3-position of the quinoline core, protonated as a hydrochloride salt to enhance solubility and stability. The compound is classified as a pharmaceutical intermediate, often utilized in the synthesis of bioactive molecules targeting neurological and cardiovascular systems .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14;/h1-4,9-10,15H,5-8H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPAUBKDZOEWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Starting Materials
This method employs quinoline-4-carboxylic acid derivatives and piperidin-4-one hydrochloride as primary precursors. Key reagents include hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, triethylamine as a base, and sodium triacetoxyborohydride (STAB) as a reducing agent.
Reaction Conditions
The synthesis proceeds in two stages:
-
Coupling Reaction : Quinoline-4-carboxylic acid (20 mmol) reacts with piperidin-4-one hydrochloride (24 mmol) in dimethylformamide (DMF) at room temperature for 6 hours.
-
Reductive Amination : The intermediate 1-(quinoline-4-carbonyl)piperidin-4-one undergoes reductive amination with (R)-ethyl piperidine-3-carboxylate hydrochloride in 1,2-dichloroethane at 60°C for 6 hours using STAB and acetic acid.
Workup and Purification
The crude product is extracted with dichloromethane, washed with aqueous NaOH, and purified via flash chromatography (ethyl acetate/petroleum ether).
Yield and Purity
This method achieves a 93% yield for analogous piperidinylquinoline derivatives, with high purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Table 1: Key Parameters for HATU-Mediated Synthesis
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C (coupling), 60°C (amination) |
| Reaction Time | 6 hours (each step) |
| Solvent | DMF, 1,2-dichloroethane |
| Key Reagents | HATU, STAB, triethylamine |
| Yield | 93% |
Mannich Reaction and Cyclization
Reagents and Starting Materials
This approach utilizes 3-acetyl-4-hydroxyquinoline, paraformaldehyde, and piperidine in the presence of hydrochloric acid (HCl).
Reaction Conditions
The Mannich reaction is conducted in 1,4-dioxane at 100°C for 1 hour, followed by cyclization under acidic conditions.
Workup and Purification
The product precipitates upon cooling and is purified via neutral alumina column chromatography (dichloromethane/methanol, 4:1).
Yield and Purity
Reported yields for structurally related compounds reach 80% , with characterization via H NMR and mass spectrometry (MS).
Table 2: Key Parameters for Mannich-Based Synthesis
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Reaction Time | 1 hour |
| Solvent | 1,4-dioxane |
| Key Reagents | Paraformaldehyde, piperidine |
| Yield | 80% |
Michael Addition and Subsequent Cyclization
Reagents and Starting Materials
This method involves 2-vinylquinoline and piperidine in an aqueous medium, leveraging a Michael addition mechanism.
Reaction Conditions
The reaction proceeds at room temperature for 12 hours in water, followed by cyclization under mild acidic conditions.
Workup and Purification
The crude product is extracted with dichloromethane, dried over sodium sulfate, and purified via silica gel chromatography (methanol/dichloromethane).
Yield and Purity
Yields for analogous compounds range from 85–88% , with high-resolution mass spectrometry (HRMS) confirming molecular formulae.
Table 3: Key Parameters for Michael Addition Synthesis
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Reaction Time | 12 hours |
| Solvent | Water |
| Key Reagents | 2-vinylquinoline, piperidine |
| Yield | 88% |
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Yield | Reaction Time | Temperature | Key Advantages |
|---|---|---|---|---|
| HATU-Mediated | 93% | 12 hours | 25–60°C | High yield, scalable |
| Mannich Reaction | 80% | 1 hour | 100°C | Rapid, minimal purification |
| Michael Addition | 88% | 12 hours | 25°C | Aqueous conditions, eco-friendly |
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Higher oxidation state quinolinone derivatives.
Reduction: Reduced quinolinone derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride typically involves the reaction of substituted quinoline derivatives with piperidin-4-one hydrochloride. For instance, a study demonstrated that the compound could be synthesized through a series of chemical reactions involving HATU (a coupling reagent) and triethylamine as a base in dimethylformamide (DMF) . The overall reaction pathway includes the formation of key intermediates that lead to the final product.
Key Reaction Steps:
- Reaction of substituted quinoline-4-carboxylic acids with piperidin-4-one hydrochloride.
- Coupling reactions facilitated by HATU.
- Subsequent reductive amination to yield various derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride. It has been evaluated for its ability to inhibit specific cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis . The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The compound has also been identified as a potential inhibitor of acetyl-CoA carboxylases (ACC), which play a critical role in fatty acid metabolism. In vitro studies reported IC50 values ranging from 172 nM to 940 nM for ACC inhibition, indicating its potency as an enzyme inhibitor . This property suggests potential applications in metabolic disorders and obesity management.
Neurological Disorders
The piperidine moiety in the compound is associated with various neurological effects, making it a candidate for further exploration in treating conditions such as schizophrenia and depression. Its structural similarity to known antipsychotic agents may provide insights into its efficacy in modulating neurotransmitter systems .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies have indicated that it exhibits activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent . Further investigations are necessary to elucidate the specific mechanisms and spectrum of activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
In contrast, Compound 11’s pyrimidine carbonyl group contributes to antimicrobial activity via hydrogen bonding with microbial enzymes . Dehydrocarteolol HCl’s tert-butylamino propoxy chain enables beta-adrenergic receptor blockade, highlighting how side-chain modifications dictate therapeutic class .
Impact of Halogenation: 4-Chloro derivatives () exhibit antidepressant effects in rodent models, likely due to enhanced lipophilicity and blood-brain barrier penetration compared to the non-halogenated target compound .
Spiro vs. The target compound’s linear structure may offer simpler pharmacokinetics .
Salt Forms and Solubility: The hydrochloride salt of the target compound improves aqueous solubility, a critical factor for bioavailability. Analogues like 4-(3-pyridinyl)-4-piperidinol dihydrochloride () similarly leverage salt forms for enhanced delivery .
Biological Activity
3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₁₇ClN₂O and a molecular weight of 264.75 g/mol. It features a quinoline ring system substituted with a piperidine moiety, which contributes to its unique biological properties.
Biological Activities
Antimicrobial Activity
Research has demonstrated that 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungal species:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida metapsilosis | Antifungal activity |
| Aspergillus niger | Antifungal activity |
The compound's ability to inhibit microbial growth suggests potential applications in developing new antimicrobial agents .
Anticancer Activity
Studies have indicated that derivatives of this compound possess anticancer properties. For instance, certain analogs have shown selective antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. In a study involving various piperidine derivatives, compounds were found to induce apoptosis in leukemia cells, highlighting their potential as anticancer agents .
The mechanism by which 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride exerts its biological effects involves interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication or protein synthesis.
- Receptor Modulation : It can interact with receptors that play roles in microbial resistance mechanisms, potentially enhancing its efficacy as an antimicrobial agent .
Synthesis Methods
Multiple synthesis routes for 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride have been reported, showcasing its versatility in organic synthesis:
- Condensation Reactions : Utilizing piperidin-4-one derivatives with quinoline precursors.
- Cyclization Techniques : Employing various catalysts to facilitate the formation of the quinoline structure.
These methods not only yield the target compound but also allow for the exploration of structural modifications that may enhance biological activity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Antitumor Activity Study : A series of compounds derived from 3-(piperidin-4-yl)quinolin-2(1H)-one were tested against human cancer cell lines. Results indicated significant antiproliferative activity with IC50 values ranging from 6.71 to 17.47 µM, suggesting potential for further development as therapeutic agents .
- Antimicrobial Efficacy Assessment : Derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings revealed MIC values comparable to standard antibiotics, indicating promising potential for clinical applications .
Q & A
Q. What are the optimized synthetic routes for 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride?
Methodological Answer: Microwave-assisted synthesis using catalytic indium(III) chloride (InCl₃) under solvent-free conditions is effective for analogous quinolinone derivatives. For example, irradiation at 360 W for 5 minutes with 20 mol% InCl₃ yields 63% product . Alternative methods include acid/base-catalyzed cyclization of substituted 2′-aminochalcones, though these may require harsh reagents like orthophosphoric acid . Key parameters:
| Parameter | Condition |
|---|---|
| Catalyst | InCl₃ (20 mol%) |
| Reaction Time | 5 minutes (microwave) |
| Solvent | Solvent-free |
| Yield | 63% (for analogous compounds) |
Q. How is structural characterization performed for this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., CH₃ at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3200–3400 cm⁻¹) groups .
- X-ray Crystallography : Resolves dihedral angles (e.g., 57.84° between quinoline and benzene rings) and hydrogen-bonding networks (N–H⋯N interactions) .
Q. What analytical methods ensure purity and identity?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) for impurity profiling .
- Titration : Non-aqueous titration with alcoholic NaOH determines HCl content (purity range: 98–102%) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.2 for related compounds) confirm molecular weight .
Advanced Research Questions
Q. How to resolve contradictions between spectral data and crystallographic results?
Methodological Answer: Discrepancies in NMR/IR vs. X-ray data often arise from dynamic effects (e.g., tautomerism). For example, crystallography confirmed a planar quinoline ring in 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, whereas NMR suggested conformational flexibility. Validate using:
- Variable-Temperature NMR : Detect equilibrium shifts.
- DFT Calculations : Compare theoretical and experimental geometries .
Q. What strategies identify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS : Detect related compounds (e.g., 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one at m/z 454.3) .
- Spiking Experiments : Co-inject suspected impurities (e.g., aripiprazole derivatives) to match retention times .
| Impurity Type | Example Structure | Detection Limit (HPLC) |
|---|---|---|
| Process-related | 1-(2,3-Dichlorophenyl)piperazine HCl | 0.05% |
| Degradants | Oxidized quinolinone derivatives | 0.1% |
Q. How to design pharmacological activity studies for this compound?
Methodological Answer:
Q. What protocols ensure stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC .
- Storage Recommendations : Keep in airtight containers at 2–8°C; avoid prolonged exposure to light .
Q. How to characterize polymorphic forms of the hydrochloride salt?
Methodological Answer:
- X-ray Diffraction : Compare lattice parameters (e.g., unit cell dimensions a = 10.2 Å, b = 12.5 Å for Form I) .
- DSC/TGA : Identify melting points (e.g., endotherm at 215°C) and dehydration events .
Data Contradiction Analysis
- Example : Conflicting solubility data in polar vs. non-polar solvents.
Resolution: Re-evaluate pH-dependent solubility (e.g., protonation of piperidine at acidic pH increases water solubility) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
